5,6-Dichloro-2-methylbenzimidazole
Overview
Description
5,6-Dichloro-2-methylbenzimidazole: is a chemical compound with the molecular formula C8H6Cl2N2 . It is a derivative of benzimidazole, characterized by the presence of two chlorine atoms at the 5th and 6th positions and a methyl group at the 2nd position of the benzimidazole ring.
Mechanism of Action
Target of Action
The primary target of 5,6-Dichloro-2-methylbenzimidazole is the hydrogen-bonded molecular chain in its crystal structure . The compound exhibits ferroelectricity, which is thought to arise from the positional ordering of protons along this chain of N-H…N hydrogen bonds .
Mode of Action
This compound interacts with its targets through a process known as proton tautomerization . This process allows the compound to be bistable in electric polarity and electrically switchable, even in the crystalline state . The compound allows ferroelectric switching in two dimensions due to its pseudo-tetragonal crystal symmetry .
Biochemical Pathways
The compound affects the polarization-electric field (P-E) hysteresis . This process involves the spontaneous electric polarization that can be reversibly inverted by reversing the electric field . The compound exhibits a high electric polarization ranging from 5 to 10 mCcm^2 at room temperature .
Result of Action
The compound exhibits ferroelectricity above room temperature . This ferroelectricity is thermally robust up to around 400 K . The compound undergoes a first-order phase transition at around 400 K, as detected by a discontinuity in the temperature dependence of NQR frequencies .
Action Environment
The action of this compound is influenced by temperature. The compound undergoes an unusual symmetry-lowering transition on warming from orthorhombic Pca21 to monoclinic Pc . The high-temperature phase of the compound remains polar .
Biochemical Analysis
Biochemical Properties
It is known that the compound is chemically stable and can easily bind molecules into a dipolar chain
Cellular Effects
Given its ability to bind molecules into a dipolar chain, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level through proton tautomerization, which could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound undergoes a symmetry-lowering transition on warming from orthorhombic Pca21 (T ≲ 400 K) to monoclinic Pc . This suggests that the compound’s effects may change over time in response to temperature changes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-2-methylbenzimidazole typically involves the reaction of o-phenylenediamine with 5,6-dichloro-2-methylbenzaldehyde under acidic conditions. The reaction proceeds through a cyclization process, forming the benzimidazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloro-2-methylbenzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 5th and 6th positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Chemistry: 5,6-Dichloro-2-methylbenzimidazole is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial applications .
Biology and Medicine: In biological research, this compound has shown potential as an antiparasitic agent and has been studied for its ability to inhibit certain enzymes, such as aminopyrine demethylase .
Materials Science: The compound exhibits ferroelectric properties, making it of interest in the development of advanced materials for electronic applications .
Comparison with Similar Compounds
5,6-Dimethylbenzimidazole: A derivative with two methyl groups instead of chlorine atoms, known for its role in the biosynthesis of vitamin B12.
2-Methylbenzimidazole: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
Uniqueness: 5,6-Dichloro-2-methylbenzimidazole is unique due to the presence of chlorine atoms, which enhance its reactivity and enable a wider range of chemical modifications. Its ferroelectric properties also distinguish it from other benzimidazole derivatives .
Properties
IUPAC Name |
5,6-dichloro-2-methyl-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOBNOCVMZFPEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345959 | |
Record name | 5,6-Dichloro-2-methylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6478-79-1 | |
Record name | 5,6-Dichloro-2-methylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-Dichloro-2-methylbenzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5,6-Dichloro-2-methylbenzimidazole special in the realm of ferroelectric materials?
A1: Unlike traditional inorganic ferroelectrics, this compound belongs to a class of materials known as molecular ferroelectrics. These materials are organic and derive their ferroelectric properties from the ordering of protons within hydrogen bonds. [] This offers advantages like low processing temperatures, mechanical flexibility, and environmental friendliness compared to their inorganic counterparts. []
Q2: How does the crystal structure of this compound change with temperature, and how does this relate to its ferroelectric behavior?
A2: this compound exhibits an intriguing characteristic: it undergoes a symmetry-lowering transition upon heating. At lower temperatures (below ~400K), it exists in an orthorhombic Pca21 phase. As the temperature rises, it transitions to a monoclinic Pc phase. Interestingly, both phases remain polar, contributing to its above-room-temperature ferroelectricity. [] This unusual transition was further confirmed by observing a significant difference in 35Cl Nuclear Quadruple Resonance (NQR) frequencies between the two phases. []
Q3: Can we predict the ferroelectric behavior of this compound computationally?
A3: Yes, van der Waals density-functional theory (vdW-DFT) calculations accurately predict the crystal structure parameters and spontaneous polarization values of this compound, showing good agreement with experimental findings. [] This computational approach allows researchers to further investigate electromechanical responses like piezoelectricity under various conditions.
Q4: How does the microstructure of thin films impact the macroscopic ferroelectric properties of this compound?
A4: Research shows that the macroscopic ferroelectric behavior of this compound thin films is highly dependent on their microstructure. Dense spherulite formations within the film promote macroscopic polarization switching, while porous microstructures with randomly oriented nanograins hinder this behavior. [] This highlights the importance of controlled film fabrication methods for achieving desired ferroelectric properties.
Q5: Can this compound be utilized for terahertz wave generation?
A5: Indeed, research has demonstrated the generation of terahertz radiation from this compound upon excitation with femtosecond laser pulses. [, ] This terahertz emission is attributed to polarization modulations caused by Raman- and infrared-active phonon modes within the material. This finding opens up exciting possibilities for its application in terahertz technologies. [, ]
Q6: What are the future directions of research on this compound?
A6: Further research on this compound is crucial for exploring its full potential. This includes investigating:
- New synthesis methods: Optimizing current synthesis routes [] and exploring new approaches for large-scale production are essential.
- Structure-property relationships: Studying the impact of chemical modifications on its ferroelectric and other properties [] will guide the development of tailored materials.
- Device fabrication and integration: Investigating thin film deposition techniques and device architectures [] will pave the way for real-world applications in sensors, actuators, and other electronic devices.
- Understanding the mechanism of THz generation: Further exploring the interplay between phonon modes and terahertz radiation [, ] can unlock novel functionalities and applications in terahertz technology.
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